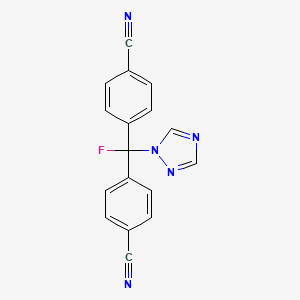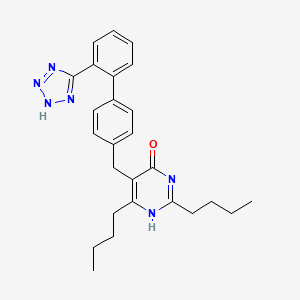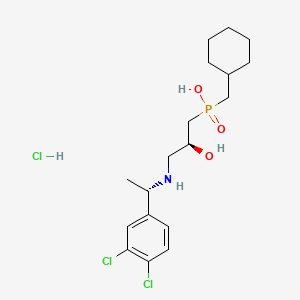
beta-Caryophyllene
Overview
Description
Beta-Caryophyllene (BCP) is a natural bicyclic sesquiterpene found in various herbs and spices . It is a constituent of many essential oils, especially clove oil, the oil from the stems and flowers of Syzygium aromaticum (cloves), the essential oil of Cannabis sativa, copaiba, rosemary, and hops . It has an earthy, spicy, or woody smell . It is one of the major volatile organic compounds in Eugenia caryophyllata essential oil, Psidium guajava L. leaves, Arabidopsis thaliana flowers, and Artemisia annua L. aerial parts .
Synthesis Analysis
A new gene of this compound synthase (TPS7) was found by analyzing the genome of Nicotiana tabacum L. using bioinformatics methods . The gene was overexpressed in engineered E. coli with a heterogeneous mevalonate (MVA) pathway to build a recombinant strain CAR1 . The highest production of this compound during the fed-batch fermentation was 4319 mg/L .Molecular Structure Analysis
This compound is notable for having a cyclobutane ring, as well as a trans-double bond in a 9-membered ring, both rarities in nature . It is a volatile sesquiterpene compound .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow oily liquid . It has a molecular weight of 204.36, boiling point 256 ℃ (1.013 ×los Pa),118~121 ℃ (1333Pa), relative density 0.9075, refractive index 1.5030 . It is insoluble in water, soluble in ethanol, with a light clove odor .Scientific Research Applications
Wound Healing Enhancement
Beta-caryophyllene has been shown to significantly enhance wound healing. A study found that cutaneous wounds in mice treated with this compound exhibited improved re-epithelialization due to increased cell proliferation and migration. Additionally, this compound up-regulated gene expression for hair follicle bulge stem cells, indicating a synergistic impact on multiple pathways for wound healing (Koyama et al., 2019).
Neuroprotective Effects
This compound has demonstrated potential neuroprotective effects. A systematic review highlighted its protective role against various neurological disorders, including pain, anxiety, depression, and Alzheimer's disease. It operates mainly through the cannabinoid receptors, particularly CB2R, suggesting its application as a neuroprotective agent (Machado et al., 2018).
Anticancer Potential
This compound has been found to potentiate anticancer activity. This compound significantly increased the anticancer activity of other compounds like alpha-humulene and paclitaxel in various human tumor cell lines. This indicates its potential as a complementary agent in cancer therapy (Legault & Pichette, 2007).
Antioxidant and Antimicrobial Properties
A study on the essential oil of Aquilaria crassna revealed that this compound has notable antioxidant effects. It also displayed significant antimicrobial activity against certain bacterial and fungal strains. These properties suggest its potential use in managing oxidative stress and microbial infections (Dahham et al., 2015).
Biosynthesis for Sustainable Production
Efforts have been made to biosynthesize this compound for sustainable production. For instance, the cyanobacterium Synechocystis was engineered to produce this compound, providing a more sustainable and controllable means of production, potentially useful in various industrial applications (Reinsvold et al., 2011).
Genetic and Protective Effects
This compound was found to protect human lymphocytes from genotoxic damage, indicating its potential as a chemopreventive agent. This sesquiterpene could act by interacting chemically with mutagens, thus serving as a desmutagen (Di Sotto et al., 2010).
Mechanism of Action
Target of Action
Beta-Caryophyllene (BCP) is a natural bicyclic sesquiterpene that acts as a selective phytocannabinoid agonist of type 2 receptors (CB2-R) . In addition to CB2-R, BCP also activates Peroxisome proliferator-activated receptors alpha (PPAR-α), which favorably modulates the lipid metabolism .
Mode of Action
BCP interacts with its targets, primarily CB2-R and PPAR-α, to exert various biological activities. It inhibits the main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The activation of PPAR-α and PPAR-γ receptors is also mediated by BCP .
Biochemical Pathways
BCP affects several biochemical pathways. It inhibits various inflammatory mediators, thereby exerting an anti-inflammatory action . It also favorably modulates lipid metabolism by increasing the ability of hormone nuclear receptors PPAR-α and estrogen-related receptor α (ERRα) to drive the transcription of fatty acid oxidation enzymes .
Pharmacokinetics
BCP is non-toxic in rodents, with a Lethal dose, 50% (LD50) greater than 5000 mg/kg . It inhibits various cytochrome p450 isoforms (above all, cyp3a4), which metabolize xenobiotics, leading to adverse effects due to drug levels over the therapeutic window .
Result of Action
The treatment with BCP improves the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) . It is potentially useful in Streptococcus infections, osteoporosis, steatohepatitis, and exerts anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects .
Action Environment
The action of BCP can be influenced by environmental factors. For example, it has been found that only the injured skin of female mice had enhanced re-epithelialization after exposure to BCP . This suggests that the sex of the individual can influence the efficacy of BCP. Furthermore, BCP is widely distributed throughout the plant kingdom, serving as a predominant component in essential oils extracted from over 300 edible plants , which suggests that its action can be influenced by the plant source and extraction method.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
BCP interacts with various enzymes and proteins. It exerts anti-inflammatory action by inhibiting main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The effects on peroxisome proliferator-activated receptors alpha (PPAR-α) are also mediated by the activation of PPAR-α and PPAR-γ receptors .
Cellular Effects
Beta-Caryophyllene has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have anti-inflammatory action linked to its CB2 receptor activity .
Molecular Mechanism
BCP exerts its effects at the molecular level through various mechanisms. It acts as a full agonist of the cannabinoid receptor type 2 (CB2 receptor) in rats . It also has a binding affinity of K_i = 155 nM at the CB2 receptors in mice . BCP has been shown to have anti-inflammatory action linked to its CB2 receptor activity .
Temporal Effects in Laboratory Settings
BCP has been shown to prevent or reverse behavioral changes resulting from drug exposure . It has also been found to reduce pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB, thus ameliorating chronic pathologies characterized by inflammation and oxidative stress .
Dosage Effects in Animal Models
In animal models, BCP has been found to dose-dependently reduce ethanol consumption and preference . It has also been shown to improve the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) .
Metabolic Pathways
BCP is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . It is known to inhibit various cytochrome P450 isoforms (above all, CYP3A4), which metabolize xenobiotics .
Transport and Distribution
It is known that BCP is a selective agonist of CB2-R, suggesting that it may interact with cannabinoid receptors for transport and distribution .
Subcellular Localization
A study on a new sesquiterpene synthase, TPS7, from tobacco, which is able to produce BCP with high efficiency, found that the protein is localized in the nucleus .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for beta-Caryophyllene involves the cyclization of farnesyl pyrophosphate, which is a common precursor for many terpenoids. The cyclization reaction can be catalyzed by a variety of enzymes, including sesquiterpene synthases. The resulting beta-Caryophyllene can be purified through distillation or chromatography.", "Starting Materials": [ "Isopentenyl pyrophosphate", "Dimethylallyl pyrophosphate", "Geranyl pyrophosphate", "Farnesyl pyrophosphate" ], "Reaction": [ "Isopentenyl pyrophosphate and dimethylallyl pyrophosphate react to form geranyl pyrophosphate, catalyzed by geranyl pyrophosphate synthase.", "Geranyl pyrophosphate and farnesyl pyrophosphate react to form beta-Caryophyllene, catalyzed by sesquiterpene synthase.", "Beta-Caryophyllene is purified through distillation or chromatography." ] } | |
CAS RN |
87-44-5 |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1 |
InChI Key |
NPNUFJAVOOONJE-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Appearance |
Solid powder |
boiling_point |
264 to 266 °F at 14 mmHg (NTP, 1992) |
density |
0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float 0.899-0.908 |
flash_point |
214 °F (NTP, 1992) |
melting_point |
< 25 °C |
Other CAS RN |
87-44-5 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(E)-beta-caryophyllene beta-caryophyllene caryophyllene caryophyllene, (R*,4Z,9S*)-(+-)-isomer caryophyllene, (R-(R*,4E,9S))-isomer caryophyllene, (R-(R*,4Z,9S*))-isomer caryophyllene, (S-(R*,4E,9S*))-isomer caryophyllene, (S-(R*,4Z,9S*))-isomer isocaryophyllene trans-caryophyllene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)
![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)
![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)


![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)
![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1668534.png)